

# Spectroscopic Profile of $\delta$ -Undecalactone: A Technical Guide

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## Compound of Interest

Compound Name: 6-Hexyltetrahydro-2H-pyran-2-one

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Introduction:  $\delta$ -Undecalactone (also known as 5-hydroxyundecanoic acid lactone or aldehyde C-14 peach) is a lactone compound widely used in the flavor and fragrance industry for its characteristic creamy, fatty, and peach-like aroma.[1] Its molecular formula is  $C_{11}H_{20}O_2$  and it has a molecular weight of 184.28 g/mol. A thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research and development in various scientific fields. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for  $\delta$ -undecalactone, supplemented with detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for  $\delta$ -undecalactone. Note that while IR and MS data are well-documented, precise, experimentally verified  $^1H$  and  $^{13}C$  NMR peak lists are not readily available in public databases. The NMR data presented is therefore predicted based on the molecular structure, established chemical shift ranges, and data from homologous compounds.

### Table 1: Predicted $^1H$ NMR Spectroscopic Data for $\delta$ -Undecalactone ( $CDCl_3$ )

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-11 (CH <sub>3</sub> )	0.8 - 0.9	Triplet (t)	~7.0	3H
H-7 to H-10 (CH <sub>2</sub> )	1.2 - 1.4	Multiplet (m)	-	8H
H-6 (CH <sub>2</sub> )	1.5 - 1.7	Multiplet (m)	-	2H
H-3, H-4 (CH <sub>2</sub> )	1.7 - 2.0	Multiplet (m)	-	4H
H-2 (CH <sub>2</sub> )	2.3 - 2.5	Triplet (t)	~7.5	2H
H-5 (CH-O)	4.1 - 4.3	Multiplet (m)	-	1H

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for  $\delta$ -Undecalactone (CDCl<sub>3</sub>)**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (C-1)	170 - 175
CH-O (C-5)	80 - 85
CH <sub>2</sub> (Alkyl Chain)	22 - 36
CH <sub>3</sub> (C-11)	~14
CH <sub>2</sub> (Ring)	20 - 30

Note: Predictions are based on standard chemical shift tables and data for homologous lactones such as  $\delta$ -dodecalactone.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

**Table 3: Key IR Absorption Bands for  $\delta$ -Undecalactone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
2925 - 2960	Strong	C-H Stretch (Alkyl, Asymmetric)
2850 - 2870	Strong	C-H Stretch (Alkyl, Symmetric)
1735 - 1750	Strong	C=O Stretch ( $\delta$ -Lactone)
1150 - 1250	Strong	C-O Stretch (Ester)

Note: Data is based on characteristic infrared absorption frequencies for  $\delta$ -lactones.[6]

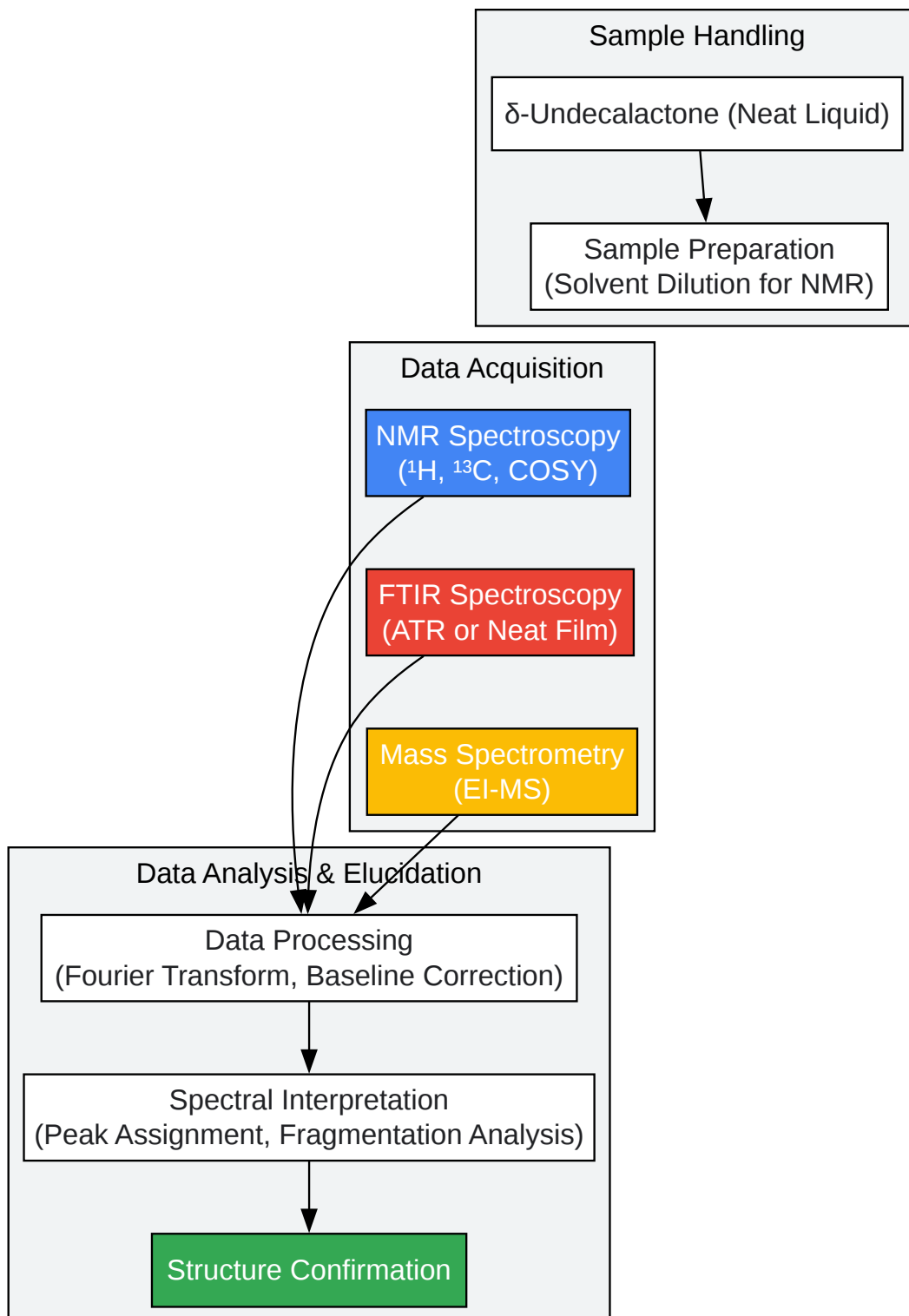
## Table 4: Mass Spectrometry (EI-MS) Data for $\delta$ -Undecalactone

m/z	Relative Intensity	Assignment
184	Low	[M] <sup>+</sup> (Molecular Ion)
99	High (Base Peak)	[C <sub>6</sub> H <sub>11</sub> O] <sup>+</sup>
85	Moderate	[M - C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup>
71	Moderate	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
43	Moderate	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Note: Fragmentation data is compiled from public mass spectrometry databases. The base peak at m/z 99 is a characteristic fragment for  $\delta$ -lactones resulting from a McLafferty-type rearrangement.[7][8][9]

## Logical Workflow Visualization

The following diagram illustrates a standard workflow for the comprehensive spectroscopic analysis of an organic compound like  $\delta$ -undecalactone.

Spectroscopic Analysis Workflow for  $\delta$ -Undecalactone[Click to download full resolution via product page](#)

Caption: A flowchart detailing the process from sample preparation to structural confirmation using NMR, FTIR, and MS techniques.

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for a research setting and may be adapted based on available instrumentation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a sample for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of  $\delta$ -undecalactone for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR, into a clean, dry vial.[\[10\]](#)
  - Using a micropipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ).  $\text{CDCl}_3$  is a common choice for nonpolar organic compounds.[\[11\]](#)
  - Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
  - Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.
  - Ensure the liquid height in the NMR tube is approximately 4-5 cm.
  - Cap the NMR tube securely.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust its depth using a depth gauge.
  - Place the sample into the NMR magnet.

- Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent (e.g.,  $\text{CDCl}_3$ ).
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for obtaining sharp, well-resolved peaks.
- Tuning: The probe is tuned to the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize signal sensitivity.
- Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and initiate the experiment. For  $^{13}\text{C}$  NMR, a significantly higher number of scans is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[10\]](#)[\[11\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like  $\delta$ -undecalactone, the Attenuated Total Reflectance (ATR) or transmission (neat film) method is typically used.

- Sample Preparation & Data Acquisition (ATR Method):
  - Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
  - Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Place a single drop of  $\delta$ -undecalactone directly onto the center of the ATR crystal.
  - If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of  $4000$  to  $400\text{ cm}^{-1}$ .[\[12\]](#)
  - After analysis, clean the crystal thoroughly with an appropriate solvent.

## Mass Spectrometry (MS)

Electron Impact (EI) is a common ionization technique for volatile, thermally stable compounds like  $\delta$ -undecalactone, often coupled with Gas Chromatography (GC) for sample introduction.

- Sample Preparation (for GC-MS):
  - Prepare a dilute solution of  $\delta$ -undecalactone (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
  - Transfer the solution to an autosampler vial.
- Data Acquisition (GC-EI-MS):
  - The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent on a capillary column.
  - The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
  - Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).<sup>[13]</sup>
  - Fragmentation: The high energy of the EI process causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation.<sup>[7]</sup>
  - Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
  - Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

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